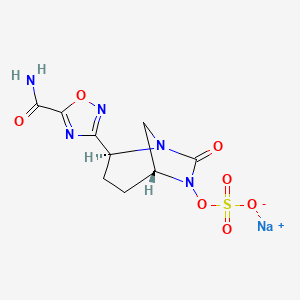

Antibacterial agent 61

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C9H10N5NaO7S |

|---|---|

Molecular Weight |

355.26 g/mol |

IUPAC Name |

sodium [(2S,5R)-2-(5-carbamoyl-1,2,4-oxadiazol-3-yl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |

InChI |

InChI=1S/C9H11N5O7S.Na/c10-6(15)8-11-7(12-20-8)5-2-1-4-3-13(5)9(16)14(4)21-22(17,18)19;/h4-5H,1-3H2,(H2,10,15)(H,17,18,19);/q;+1/p-1/t4-,5+;/m1./s1 |

InChI Key |

IDYJRDXGBHMNRU-JBUOLDKXSA-M |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NOC(=N3)C(=O)N.[Na+] |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NOC(=N3)C(=O)N.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Quinoline Derivative HT61: A Technical Guide to its Synthesis, Characterization, and Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

HT61 is a novel quinoline derivative that has demonstrated significant antimicrobial efficacy, particularly against resilient bacterial biofilms such as those formed by Staphylococcus aureus. Its unique mechanism of action, targeting the bacterial cell membrane, makes it a promising candidate in the fight against antibiotic resistance. This technical guide provides a comprehensive overview of HT61, including a plausible synthesis pathway, expected physicochemical characterization, and a detailed summary of its biological activity and mechanism of action. While the precise synthesis and characterization data for HT61 are not publicly available, this paper presents a scientifically grounded, hypothetical approach to its synthesis and analysis, coupled with a thorough review of its documented biological functions.

Hypothetical Synthesis of a Membrane-Active Quinoline Derivative (HT61 Analogue)

Given that HT61 is a quinoline derivative with membrane-active properties, a plausible synthetic route would involve the generation of a substituted quinoline core, likely incorporating lipophilic and cationic moieties to facilitate membrane interaction. The Doebner-von Miller reaction, a classic method for synthesizing quinolines, provides a versatile foundation for such a molecule.

Proposed Synthesis Pathway

A hypothetical synthesis for an HT61 analogue could involve the reaction of a substituted aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst. This one-pot reaction allows for the construction of the quinoline scaffold with various substitutions.

Disclaimer: The following synthesis protocol is a hypothetical representation and is intended to illustrate a plausible method for obtaining a quinoline derivative with characteristics similar to those described for HT61.

Reaction Scheme:

-

Step 1: Formation of the α,β-Unsaturated Aldehyde: Crotonaldehyde is a common reactant in the Doebner-von Miller synthesis.

-

Step 2: Reaction with a Substituted Aniline: A substituted aniline, for instance, 4-dodecylaniline, would provide a lipophilic tail, which is crucial for membrane insertion.

-

Step 3: Cyclization and Aromatization: In the presence of a Lewis acid (e.g., zinc chloride) and an oxidizing agent (e.g., arsenic pentoxide or the aniline itself can act as an oxidant), the intermediate undergoes cyclization and subsequent aromatization to yield the substituted quinoline.

Experimental Protocol (Hypothetical)

-

To a stirred solution of 4-dodecylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and ethanol, add crotonaldehyde (2 equivalents) dropwise at room temperature.

-

Add zinc chloride (0.5 equivalents) to the reaction mixture.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the desired quinoline derivative.

Synthesis Workflow Diagram

The Molecular Odyssey of HT61: A Technical Deep Dive into its Anti-Staphylococcal Mechanism

For Immediate Release

This technical guide provides an in-depth analysis of the molecular interactions between the novel quinoline derivative, HT61, and the formidable pathogen Staphylococcus aureus. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the primary molecular targets of HT61, presents quantitative data on its efficacy, details the experimental methodologies used in its characterization, and provides visual representations of its mechanism of action and associated research workflows.

Executive Summary

HT61 is a promising antimicrobial compound with potent activity against Staphylococcus aureus, including notoriously difficult-to-treat methicillin-resistant (S. aureus) (MRSA) and non-dividing persister cells found in biofilms. Its primary mechanism of action is the disruption of the bacterial cell membrane, leading to a cascade of events that culminate in cell death. This guide synthesizes the current understanding of HT61's molecular targets, offering a comprehensive resource for the scientific community.

Primary Molecular Target: The Bacterial Cell Membrane

The principal molecular target of HT61 in S. aureus is the cell membrane. Specifically, HT61 preferentially binds to anionic phospholipids within the staphylococcal membrane. This interaction is a critical first step in its bactericidal activity. The binding leads to structural instability and depolarization of the cell membrane[1][2][3]. This disruption of the membrane potential is a key lethal event for the bacterium[4][5][6].

The consequence of this membrane interaction is twofold: it compromises the integrity of the cell envelope and dissipates the proton motive force, which is essential for various cellular processes, including ATP synthesis and transport. The rapid depolarization of the cell membrane is a hallmark of HT61's action and contributes to its efficacy against non-dividing bacteria, which are often tolerant to conventional antibiotics that target metabolic processes[2][3][4].

Downstream Cellular Effects: A Cascade of Stress Responses

The initial assault on the cell membrane by HT61 triggers a series of downstream cellular responses in S. aureus. Proteomic analyses have revealed that treatment with HT61 leads to the upregulation of proteins associated with the cell wall stress (CWS) stimulon and the division cell wall (dcw) gene cluster[1][2]. This indicates that the bacterium attempts to repair the damage to its cell envelope by increasing the biosynthesis of peptidoglycan and other cell wall components.

The CWS stimulon is a global regulatory network that responds to insults targeting the cell envelope. Its activation upon HT61 treatment underscores the compound's primary effect on the membrane and cell wall integrity. The increased expression of proteins from the dcw cluster, which is involved in maintaining cell shape and division, further highlights the cellular stress induced by HT61[1][2]. Additionally, altered expression of metabolic and translational proteins has been observed, signifying a broader adaptive response by the bacterium to the presence of the compound[1].

Quantitative Data Summary

The efficacy of HT61 against S. aureus has been quantified through various standard antimicrobial susceptibility tests. The following tables summarize the key quantitative data.

| Table 1: In Vitro Activity of HT61 against Planktonic S. aureus | |

| Parameter | Value (mg/L) |

| Minimum Inhibitory Concentration (MIC) | 16 |

| Minimum Bactericidal Concentration (MBC) | 32 |

Data sourced from studies on S. aureus UAMS-1 strain.[1][2]

| Table 2: Comparative Efficacy of HT61 and Vancomycin against S. aureus Biofilms | |

| Compound | Biofilm MBC (mg/L) |

| HT61 | 32 |

| Vancomycin | 64 |

Data demonstrates HT61 is twice as effective as vancomycin at eradicating S. aureus biofilms.[1][2]

At a concentration of 128 mg/L, HT61 resulted in a 1.3 log greater reduction in viable bacterial counts (CFUs) from established biofilms compared to the same concentration of vancomycin[1][2].

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of HT61's mechanism of action.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The MIC and MBC of HT61 against S. aureus were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Inoculum Preparation: S. aureus was grown overnight in Cation-adjusted Mueller Hinton Broth (CAMHB). The bacterial suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: HT61 was serially diluted in CAMHB in a 96-well microtiter plate to create a range of concentrations.

-

Inoculation and Incubation: The prepared bacterial inoculum was added to each well containing the diluted HT61. The plate was incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC was recorded as the lowest concentration of HT61 that completely inhibited visible bacterial growth.

-

MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth was plated onto Tryptic Soy Agar (TSA). The plates were incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration of HT61 that resulted in a ≥99.9% reduction in the initial inoculum.

Membrane Potential Assay

The effect of HT61 on the bacterial membrane potential was assessed using the fluorescent membrane potential-sensitive dye, 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).

-

Cell Preparation: Log-phase S. aureus cells were harvested, washed, and resuspended in a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2) to an optical density at 600 nm (OD600) of 0.05.

-

Dye Loading: DiSC3(5) was added to the cell suspension to a final concentration of 0.4 µM, and the mixture was incubated in the dark to allow the dye to accumulate in the polarized membranes, leading to fluorescence quenching.

-

Fluorescence Measurement: The cell suspension was placed in a cuvette in a fluorometer. Fluorescence was monitored at an excitation wavelength of 622 nm and an emission wavelength of 670 nm.

-

HT61 Addition: Once a stable baseline fluorescence was established, HT61 was added at various concentrations.

-

Data Analysis: Depolarization of the cell membrane results in the release of DiSC3(5) and a subsequent increase in fluorescence. The change in fluorescence intensity over time was recorded to determine the extent and rate of membrane depolarization.

Quantitative Label-Free Proteomics

To identify changes in protein expression in S. aureus following treatment with HT61, a quantitative label-free proteomic approach was employed.

-

Sample Preparation: S. aureus cultures (planktonic and biofilm) were treated with sub-inhibitory and inhibitory concentrations of HT61. Untreated cultures served as controls.

-

Protein Extraction: Bacterial cells were harvested, and proteins were extracted using a suitable lysis buffer and mechanical disruption (e.g., bead beating).

-

Protein Digestion: The extracted proteins were quantified, reduced, alkylated, and then digested into peptides using trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixtures were separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

Data Analysis: The raw MS/MS data was processed using a proteomics software suite (e.g., MaxQuant). Proteins were identified by searching the spectra against a S. aureus protein database. Label-free quantification was performed by comparing the signal intensities of peptides between the HT61-treated and control samples. Proteins with statistically significant changes in abundance were identified as differentially expressed.

Mandatory Visualizations

The following diagrams illustrate the mechanism of action of HT61 and a typical experimental workflow.

Caption: Mechanism of action of HT61 against S. aureus.

Caption: Workflow for quantitative label-free proteomics.

Conclusion

HT61 represents a significant advancement in the development of novel antimicrobials against Staphylococcus aureus. Its unique mechanism of targeting the bacterial cell membrane, leading to rapid depolarization and subsequent cell death, makes it effective against both actively dividing and dormant cells. The comprehensive data presented in this guide, from its molecular interactions to its efficacy against biofilms, underscores its potential as a therapeutic agent. The detailed experimental protocols and visual workflows provided herein are intended to facilitate further research and development in this critical area of infectious disease.

References

- 1. Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against drug-resistant S. aureus strains [bio-protocol.org]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Label-free quantitative proteomics analysis of antibiotic response in Staphylococcus aureus to oxacillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]

- 5. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]

- 6. Dataset: Proteomic response of S. aureus to HT61 - ePrints Soton [eprints.soton.ac.uk]

The Genesis of a New Antibacterial Class: Early Research on Quinoline-Based Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolones represent a major class of synthetic antibacterial agents that have had a profound impact on the treatment of bacterial infections for decades. Unlike many of their predecessors, which were discovered through the screening of natural products, the quinolones were born from a serendipitous observation in a chemistry laboratory. This guide delves into the early research that established the foundation of quinoline-based antibacterial compounds, focusing on the initial discoveries, mechanism of action, structure-activity relationships, and the experimental protocols that guided this pioneering work.

The Dawn of Quinolones: The Discovery of Nalidixic Acid

The story of the quinolones begins in the early 1960s during the synthesis of the antimalarial drug chloroquine. Researchers at the Sterling-Winthrop Research Institute isolated a byproduct, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, which demonstrated modest antibacterial activity.[1][2][3] This accidental discovery prompted a more systematic investigation into related compounds, leading to the synthesis of nalidixic acid by George Lesher and colleagues in 1962.[4][5][6]

Nalidixic acid, technically a 1,8-naphthyridine derivative, was the first quinolone to be introduced for clinical use in 1967.[3][7][8] Its antibacterial spectrum was narrow, primarily targeting Gram-negative enteric bacteria.[2][4][5][9] Consequently, its clinical application was largely restricted to the treatment of uncomplicated urinary tract infections.[2][10] Despite its limitations, the discovery of nalidixic acid was a landmark achievement, as it introduced a novel mechanism of antibacterial action and provided a chemical scaffold for further development.

Mechanism of Action: A Novel Target in Bacterial Replication

Early quinolones were found to inhibit bacterial DNA synthesis, a mode of action distinct from that of previously established antibiotics.[2][11] It was later elucidated that these compounds target two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][4][6][8][12][13][14] These type II topoisomerases are crucial for managing the topological state of DNA during replication, transcription, and repair.

The bactericidal effect of quinolones is achieved by trapping the enzyme-DNA complex in a state where the DNA is cleaved.[4][6][12][14] By stabilizing this complex, the quinolones prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[4][6][15] This irreversible damage to the bacterial chromosome ultimately triggers cell death. DNA gyrase is the primary target in many Gram-negative bacteria, while topoisomerase IV is the main target in several Gram-positive species.[14]

Figure 1: Quinolone Mechanism of Action.

Early Structure-Activity Relationship (SAR) Studies

The discovery of nalidixic acid spurred extensive research into the relationship between the chemical structure of quinolones and their antibacterial efficacy. The fundamental quinolone scaffold consists of a bicyclic core. Early studies quickly identified several key structural features essential for activity:

-

The 3-Carboxylic Acid Group: This moiety was found to be crucial for antibacterial activity, likely involved in binding to the DNA gyrase enzyme.[7][16]

-

The 4-Oxo Group: This feature is also essential for the compound's interaction with its target.

-

Substitution at N-1: The ethyl group at the N-1 position of nalidixic acid was found to be important for its potency.

The most significant breakthrough in the early SAR studies was the discovery that the introduction of a fluorine atom at the C-6 position dramatically increased the antibacterial spectrum and potency.[4][7][10][17][18][19] This modification gave rise to the "fluoroquinolone" subclass. Additionally, the incorporation of a piperazine ring or other cyclic amines at the C-7 position was shown to further enhance activity, particularly against Pseudomonas aeruginosa.[16]

Figure 2: Key Sites for Quinolone SAR.

Quantitative Data: Antibacterial Potency of Early Quinolones

The antibacterial activity of early quinolones was quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following table summarizes representative MIC values for nalidixic acid against common Gram-negative pathogens. It is important to note that these values can vary depending on the specific strain and testing conditions.

| Compound | Organism | MIC Range (µg/mL) |

| Nalidixic Acid | Escherichia coli | 4 - 64[10][17][20] |

| Klebsiella pneumoniae | 4 - 32 | |

| Proteus mirabilis | 4 - 16 | |

| Shigella spp. | 1 - 8 | |

| Enterobacter spp. | 8 - 128 | |

| Pseudomonas aeruginosa | Resistant (>256) |

Experimental Protocols

The evaluation of novel antibacterial compounds in the early era of quinolone research relied on standardized microbiological methods to determine their in vitro activity. The two primary techniques used were the broth dilution and agar diffusion methods.

Broth Dilution Method for MIC Determination

The broth dilution test is a fundamental method for quantitatively measuring the in vitro activity of an antimicrobial agent against a bacterium.[1][4]

1. Preparation of Antimicrobial Dilutions:

-

A stock solution of the quinoline compound is prepared in a suitable solvent.

-

Serial twofold dilutions of the compound are made in a liquid growth medium (e.g., Mueller-Hinton Broth) in a series of test tubes or microtiter plate wells.[7]

-

The final concentrations tested typically span a wide range to capture the MIC value.

2. Inoculum Preparation:

-

A standardized suspension of the test bacterium is prepared from a fresh culture, typically adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each test well or tube.

3. Inoculation and Incubation:

-

Each well or tube containing the antimicrobial dilution is inoculated with the standardized bacterial suspension.

-

A positive control (broth with inoculum, no drug) and a negative control (broth only) are included.

-

The tubes or plates are incubated under appropriate atmospheric and temperature conditions (e.g., 35-37°C for 18-24 hours).[3]

4. Interpretation:

-

Following incubation, the tubes or wells are examined for visible turbidity (bacterial growth).

-

The MIC is recorded as the lowest concentration of the quinoline compound that completely inhibits visible growth.[13]

Figure 3: Experimental Workflow for MIC Determination.

The Path Forward: Limitations and the Rise of Fluoroquinolones

While groundbreaking, the first-generation quinolones like nalidixic acid had significant limitations. These included a narrow spectrum of activity, poor oral absorption and tissue distribution, and the rapid development of bacterial resistance.[2][10] Resistance could emerge through mutations in the genes encoding DNA gyrase and topoisomerase IV.[10]

The early research, however, was invaluable. The elucidation of the mechanism of action and the initial SAR studies provided a clear roadmap for medicinal chemists. This foundational knowledge directly led to the development of the fluoroquinolones in the 1970s and 1980s.[2][10] By incorporating a fluorine atom at C-6 and a piperazine ring at C-7, compounds like norfloxacin and ciprofloxacin were created. These second-generation agents offered a much broader spectrum of activity (including against P. aeruginosa and some Gram-positive bacteria), improved pharmacokinetic properties, and higher potency, revolutionizing antibacterial therapy.[2][8]

Conclusion

The early research on quinoline-based antibacterial compounds, sparked by a fortuitous chemical observation, represents a triumph of medicinal chemistry and microbiology. The journey from the discovery of nalidixic acid to the understanding of its mechanism of action and the initial exploration of its structure-activity relationships laid the critical groundwork for one of the most important classes of antibiotics in modern medicine. This pioneering work not only provided a new tool for combating bacterial infections but also established a robust framework for rational drug design that continues to influence the development of new antibacterial agents today.

References

- 1. woah.org [woah.org]

- 2. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]

- 3. research.sahmri.org.au [research.sahmri.org.au]

- 4. Broth-Dilution Method for Determining the Antibiotic Susceptibility of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. goldbio.com [goldbio.com]

- 8. Quinolone Antibiotics: Resistance and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mutant prevention concentration of nalidixic acid, ciprofloxacin, clinafloxacin, levofloxacin, norfloxacin, ofloxacin, sparfloxacin or trovafloxacin for Escherichia coli under different growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Determination of antimicrobial MIC by paper diffusion method. | Journal of Clinical Pathology [jcp.bmj.com]

- 13. en.iacld.com [en.iacld.com]

- 14. researchgate.net [researchgate.net]

- 15. smj.org.sa [smj.org.sa]

- 16. google.com [google.com]

- 17. Quinolone antibiotics - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00120D [pubs.rsc.org]

- 18. Subinhibitory concentrations of nalidixic acid alter bacterial physiology and induce anthropogenic resistance in a commensal strain of Escherichia coli in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

HT61: A Technical Guide to its Activity Against Non-Dividing Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria, coupled with the challenge of treating infections involving non-dividing or persistent bacterial cells, necessitates the development of novel antimicrobial agents with unconventional mechanisms of action. HT61, a proprietary quinoline derivative, has demonstrated significant bactericidal activity against both actively dividing and non-dividing bacteria, particularly Staphylococcus aureus, a pathogen notorious for its ability to form persistent infections and biofilms. This technical guide provides an in-depth overview of the current scientific understanding of HT61, focusing on its efficacy against non-dividing bacteria, its mechanism of action, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action

HT61 exerts its bactericidal effect through a multi-faceted attack on the bacterial cell envelope. Unlike many conventional antibiotics that target metabolic processes active only in dividing cells, HT61's mechanism is not dependent on bacterial replication.[1][2][3][4][5]

The primary mechanism involves:

-

Membrane Depolarization: HT61 preferentially binds to anionic components of the staphylococcal cell membrane.[1][2][5] This interaction leads to a rapid depolarization of the membrane potential, disrupting its integrity and function.

-

Cell Wall Disruption: Following membrane depolarization, HT61 causes structural instability in the cell wall, leading to its destruction.[1] Scanning electron microscopy has revealed that treatment with HT61 leads to a disrupted cellular structure.[1]

Proteomic studies have shown that S. aureus treated with HT61 exhibits an increased expression of proteins associated with the cell wall stress stimulon, indicating a cellular response to the damage inflicted on the cell envelope.[1]

Quantitative Data on Bactericidal Activity

The efficacy of HT61 against non-dividing bacteria has been quantified through various studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of HT61 against Staphylococcus aureus, particularly in contexts where non-dividing cells are prevalent, such as biofilms.

| Organism | Growth Phase/Condition | Metric | Concentration (mg/L) | Reference |

| S. aureus | Planktonic (Non-dividing) | MBC | Not specified | [1][2][3][4][5] |

| S. aureus | Biofilm | MBC | 32 | [1] |

| Vancomycin | Biofilm | MBC | 64 | [1] |

Table 1: Comparative Minimum Bactericidal Concentrations (MBCs)

Synergistic Activity with Other Antimicrobials

HT61 has been shown to enhance the activity of other antimicrobial agents, particularly against non-multiplying (stationary-phase) bacteria. This synergistic effect is a promising area of research for combating recalcitrant infections.

| Combination | Bacterial Strain | Growth Phase | Observation | Reference |

| HT61 (4 mg/L) + Neomycin (8 mg/L) | MSSA & MRSA | Stationary-phase | Complete killing in 2-8 hours | [2] |

| HT61 (4 mg/L) + Gentamicin (8 mg/L) | MSSA & MRSA | Stationary-phase | Complete killing in 2-8 hours | [2] |

| HT61 + Chlorhexidine | MSSA & MRSA | Log-phase & Stationary-phase | Synergistic activity | [2] |

Table 2: Synergistic Activity of HT61 with Other Antimicrobials

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the activity of HT61 against non-dividing bacteria.

Antimicrobial Susceptibility Testing Against Biofilms

This protocol is adapted from studies evaluating the efficacy of HT61 against mature S. aureus biofilms.[1]

Methodology:

-

Biofilm Formation: S. aureus is grown in a suitable medium, such as Tryptic Soy Broth (TSB), in 96-well microtiter plates for 24 hours at 37°C to allow for biofilm formation.

-

Removal of Planktonic Cells: The supernatant is carefully removed, and the wells are washed with Phosphate Buffered Saline (PBS) to remove non-adherent, planktonic bacteria.

-

Antimicrobial Treatment: Fresh medium containing serial dilutions of HT61 is added to the wells.

-

Incubation: The plates are incubated for an additional 24 hours.

-

Viability Assessment: After incubation, the wells are washed again with PBS. A viability stain, such as a resazurin-based assay, is added to determine the metabolic activity of the remaining cells.

-

MBC Determination: The Minimum Bactericidal Concentration is determined as the lowest concentration of HT61 that results in a complete loss of viability.

Time-Kill Analysis Against Stationary-Phase Bacteria

This protocol outlines the methodology for assessing the bactericidal kinetics of HT61 against non-multiplying bacteria.[2]

Methodology:

-

Preparation of Stationary-Phase Culture: S. aureus is cultured for an extended period (e.g., 5-6 days) to ensure entry into the stationary phase, where cell division is minimal.

-

Cell Preparation: The stationary-phase culture is washed with PBS and resuspended to a standardized cell density.

-

Antimicrobial Exposure: HT61, alone or in combination with other antimicrobials, is added to the bacterial suspension.

-

Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

-

Viable Cell Counting: The aliquots are serially diluted and plated on agar plates to determine the number of colony-forming units (CFU/mL).

-

Data Analysis: The results are plotted as the logarithm of CFU/mL against time to visualize the rate and extent of bacterial killing.

Proteomic Analysis of HT61-Treated Bacteria

This protocol provides a general workflow for investigating the cellular response of S. aureus to HT61 treatment using quantitative label-free proteomics.[1]

Methodology:

-

Bacterial Culture and Treatment: S. aureus cultures are grown to the desired phase (e.g., stationary phase or as a biofilm) and treated with sub-inhibitory or inhibitory concentrations of HT61.

-

Protein Extraction: Bacterial cells are harvested, and total proteins are extracted using appropriate lysis buffers and techniques.

-

Protein Digestion: The extracted proteins are digested into smaller peptides, typically using an enzyme like trypsin.

-

Mass Spectrometry: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the peptides.

-

Data Analysis: The raw mass spectrometry data is processed using specialized software to identify the corresponding proteins and determine their relative abundance in treated versus untreated samples.

-

Functional Analysis: Differentially expressed proteins are subjected to functional annotation and pathway analysis to understand the cellular processes affected by HT61.

Conclusion

HT61 represents a significant advancement in the search for novel antimicrobials effective against non-dividing bacteria. Its unique mechanism of action, targeting the bacterial cell membrane and wall, circumvents the limitations of many conventional antibiotics that rely on active cellular replication. The demonstrated efficacy of HT61 against persistent bacterial forms like biofilms, both alone and in synergy with other antimicrobials, underscores its potential as a valuable therapeutic agent in the fight against chronic and resistant infections. Further research into its broader spectrum of activity and in vivo efficacy is warranted to fully realize its clinical potential.

References

- 1. biorxiv.org [biorxiv.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Foundational Studies on the Bactericidal Properties of HT61

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the foundational research on HT61, a novel quinoline-derived compound with potent bactericidal activity, particularly against Staphylococcus aureus. HT61 is distinguished by its efficacy against non-multiplying, persistent bacteria, a key challenge in antimicrobial therapy. This guide details its mechanism of action, summarizes key quantitative data from in vitro studies, provides standardized experimental protocols for its evaluation, and presents visual diagrams of its molecular pathway and associated experimental workflows.

Core Concepts and Mechanism of Action

HT61 is a small quinolone-derived compound developed as a topical antibiotic. A primary innovation in its development was the focus on targeting non-multiplying (stationary phase) bacteria from the outset[1]. In clinical infections, these persistent, non-multiplying bacterial populations are often responsible for the recalcitrance of infections and the failure of conventional antibiotics, which primarily target actively dividing cells[1][2][3][4].

The core bactericidal mechanism of HT61 involves a multi-faceted attack on the bacterial cell envelope[5][6][7].

-

Membrane Targeting and Depolarization: HT61 is cationic and preferentially binds to anionic phospholipids that are abundant in the bacterial cell membrane[6][7]. This interaction disrupts membrane integrity, causing rapid depolarization and the formation of pores or lesions[8]. The severe structural damage leads to the leakage of intracellular contents and ultimately, cell death.

-

Cell Wall Stress and Biosynthesis Interference: Following membrane disruption, HT61 induces a significant cell wall stress response[5][6][9]. Proteomic analyses have shown that treatment with HT61 leads to the increased expression of proteins associated with the Cell Wall Stress (CWS) stimulon and the dcw (division cell wall) gene cluster[5][6]. This indicates a cellular response to widespread damage in the peptidoglycan and cell wall biosynthesis pathways.

-

Potential SOS Response Induction: Due to its quinolone-like structure, it is hypothesized that HT61 may also induce the SOS response, a global response to DNA damage in bacteria[5]. This suggests a potential secondary mechanism of action that could contribute to its bactericidal efficacy.

This combined assault on both the cell membrane and cell wall makes the development of resistance more difficult[1]. Studies have shown no resistance development in S. aureus even after 50 serial passages with sub-optimal concentrations of HT61[1].

Visualized Mechanism of Action

The following diagram illustrates the proposed molecular cascade of HT61's bactericidal activity.

Caption: Proposed mechanism of action for HT61 against S. aureus.

Quantitative Bactericidal Data

Quantitative assessments confirm HT61's efficacy against both planktonic and biofilm-forming S. aureus, including its superiority to conventional antibiotics like vancomycin in specific contexts.

Table of In Vitro Efficacy (Planktonic & Biofilm)

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for HT61 against S. aureus UAMS-1, a methicillin-sensitive osteomyelitis isolate.

| Compound | Culture Type | MIC (mg/L) | MBC (mg/L) | Reference |

| HT61 | Planktonic | 16 | 32 | [6][7] |

| Vancomycin | Planktonic | 4 | 4 | [7] |

| HT61 | Biofilm | - | 32 | [6][7] |

| Vancomycin | Biofilm | - | 64 | [6][7] |

Note: MBC is defined as the concentration eliciting a 99.9% reduction in viability.

Table of Synergistic Activity

HT61 has demonstrated the ability to enhance the activity of other antimicrobials, particularly against non-multiplying bacteria. The following table summarizes the findings from chequerboard assays using the Fractional Inhibitory Concentration Index (FICI).

| Combination Agent | Target Organisms | FICI Interpretation Result | Reference |

| Gentamicin | MSSA & MRSA | No Interaction | [8] |

| Neomycin | MSSA & MRSA | No Interaction | [8] |

| Mupirocin | MSSA & MRSA | No Interaction | [8] |

| Chlorhexidine | MSSA & MRSA | Synergy observed in 65% of both MSSA and MRSA isolates. | [8] |

Note: Synergy is typically defined by an FICI of ≤ 0.5. Time-kill analysis, however, demonstrated significant synergistic activities for combinations with neomycin, gentamicin, and chlorhexidine, especially against non-multiplying bacteria[8].

Experimental Protocols

The foundational studies on HT61 utilized standardized methodologies for assessing antimicrobial susceptibility. The following protocols are based on these cited methods.

Protocol: Broth Microdilution for MIC & MBC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) reference method for determining MICs and is used to establish the minimum concentration of HT61 required to inhibit and kill bacteria.

Materials:

-

96-well microtiter plates

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

HT61 stock solution of known concentration

-

Bacterial culture (e.g., S. aureus ATCC 29213 for quality control) grown to log phase

-

Spectrophotometer

-

Sterile saline or phosphate-buffered saline (PBS)

-

Tryptic Soy Agar (TSA) plates

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension from an overnight culture. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Drug Dilution: Prepare a two-fold serial dilution of HT61 in CAMHB across the wells of the 96-well plate. Leave a column for a positive control (bacteria, no drug) and a negative control (broth only).

-

Inoculation: Add the prepared bacterial inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 100 µL).

-

Incubation: Seal the plates and incubate at 35°C ± 1°C for 18-24 hours in ambient air.

-

MIC Reading: The MIC is the lowest concentration of HT61 at which there is no visible growth (no turbidity) as detected by the unaided eye.

-

MBC Determination: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth. Plate each aliquot onto a TSA plate.

-

MBC Incubation & Reading: Incubate the TSA plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU count compared to the initial inoculum.

Protocol: Time-Kill Kinetic Assay

This assay evaluates the rate at which HT61 kills a bacterial population over time.

Materials:

-

Bacterial culture grown to early- or mid-logarithmic phase

-

Culture flasks with CAMHB

-

HT61 stock solution

-

Sterile saline for dilutions

-

TSA plates

-

Incubator shaker

Procedure:

-

Inoculum Preparation: Prepare a starting bacterial culture in CAMHB with an adjusted concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Assay Setup: Prepare flasks containing CAMHB with desired concentrations of HT61 (e.g., 1x, 2x, 4x MIC). Include a drug-free growth control flask. Inoculate all flasks with the prepared bacterial culture.

-

Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

-

Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline. Plate the dilutions onto TSA plates to enumerate the viable bacteria (CFU/mL).

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each HT61 concentration and the growth control. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal activity.

Workflow Visualizations

The following diagrams provide a visual representation of the experimental workflows.

Workflow for MIC/MBC Determination

Caption: Workflow for Minimum Inhibitory & Bactericidal Concentration assays.

Workflow for Time-Kill Kinetic Assay

Caption: Workflow for a bactericidal time-kill kinetic study.

References

- 1. A New Approach for the Discovery of Antibiotics by Targeting Non-Multiplying Bacteria: A Novel Topical Antibiotic for Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciepub.com [sciepub.com]

- 3. Novel approaches to developing new antibiotics for bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting non-multiplying organisms as a way to develop novel antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 6. biorxiv.org [biorxiv.org]

- 7. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhancement by novel anti-methicillin-resistant Staphylococcus aureus compound HT61 of the activity of neomycin, gentamicin, mupirocin and chlorhexidine: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of HT61

A Note on the Investigated Compound: Initial literature review indicates that HT61 is primarily recognized as a quinolone-derived antibacterial agent. However, the scope of this document aligns with the evaluation of a compound for anti-cancer efficacy. It is possible that "HT61" is a novel compound under investigation for such properties, or that there may be a conflation with similarly named compounds, such as GANT61, a known inhibitor of the Hedgehog signaling pathway with demonstrated anti-cancer effects. The following protocols and application notes are presented as a comprehensive guide for the in vitro assessment of a compound, herein referred to as HT61, for its potential as an anti-cancer therapeutic.

These notes provide an overview of standard in vitro methodologies to assess the efficacy of HT61. The primary objectives are to determine its cytotoxic and apoptotic effects on cancer cell lines and to elucidate its potential mechanism of action.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1] This assay is a fundamental first step to determine the dose-dependent effect of HT61 on cell viability.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay[1][2][3][4][5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of HT61 in a selected cancer cell line.

Materials:

-

Cancer cell line (e.g., HT-29 human colorectal cancer cells)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

HT61 (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)[2]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of HT61 in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the HT61 dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve HT61) and a no-treatment control.

-

Incubate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve (percentage viability vs. log concentration of HT61).

-

Determine the IC50 value from the curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6][7] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[4][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[4][5]

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry[6][7][8][10]

Objective: To quantify the induction of apoptosis by HT61.

Materials:

-

Cancer cell line

-

Complete culture medium

-

HT61

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with HT61 at concentrations around the IC50 value for 24 or 48 hours.

-

Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

-

-

Cell Harvesting and Staining:

-

Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.[4]

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[6]

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[6]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

-

Add 400 µL of 1X Binding Buffer to each tube.[6]

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Four populations of cells can be distinguished:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

-

-

Data Presentation:

-

Present the data as dot plots showing the distribution of the four cell populations.

-

Quantify the percentage of cells in each quadrant and present in a bar graph or table.

Cell Cycle Analysis

This method is used to determine the effect of HT61 on the progression of the cell cycle.[8][9][10] Many anti-cancer drugs exert their effects by causing cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), which can lead to apoptosis.[11] Cell cycle analysis is typically performed by staining the DNA of fixed cells with a fluorescent dye like propidium iodide and analyzing the DNA content by flow cytometry.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry[11][12][13][14][16]

Objective: To determine if HT61 induces cell cycle arrest.

Materials:

-

Cancer cell line

-

Complete culture medium

-

HT61

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with HT61 at concentrations around the IC50 value for 24 or 48 hours.

-

Include a vehicle control.

-

-

Cell Fixation:

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Data Presentation:

-

Present the data as DNA content histograms.

-

Quantify the percentage of cells in each phase of the cell cycle and present in a table or bar graph.

Data Presentation

Table 1: Effect of HT61 on Cell Viability (MTT Assay)

| HT61 Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |

| 1 | 1.10 | 0.06 | 88 |

| 5 | 0.85 | 0.05 | 68 |

| 10 | 0.63 | 0.04 | 50.4 |

| 25 | 0.30 | 0.03 | 24 |

| 50 | 0.15 | 0.02 | 12 |

IC50 Value: Approximately 10 µM

Table 2: Apoptosis Induction by HT61 (Annexin V/PI Staining)

| Treatment | % Viable (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |

| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 |

| HT61 (10 µM) | 60.5 ± 3.5 | 25.8 ± 2.8 | 10.2 ± 1.5 |

| HT61 (25 µM) | 35.1 ± 4.2 | 45.3 ± 3.9 | 15.6 ± 2.1 |

Table 3: Cell Cycle Distribution after HT61 Treatment

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | 55.4 ± 2.3 | 25.1 ± 1.8 | 19.5 ± 1.5 |

| HT61 (10 µM) | 70.2 ± 3.1 | 15.8 ± 2.0 | 14.0 ± 1.9 |

| HT61 (25 µM) | 78.5 ± 3.8 | 10.2 ± 1.5 | 11.3 ± 1.7 |

Mandatory Visualization

Hypothetical Signaling Pathway for HT61 Action

Assuming HT61 acts similarly to GANT61, a plausible mechanism of action would be the inhibition of the Hedgehog signaling pathway, which is aberrantly activated in many cancers.[11][13][14]

Caption: Hypothetical inhibition of the Hedgehog signaling pathway by HT61.

Experimental Workflow: MTT Assay

Caption: Workflow for the MTT cell viability assay.

Logical Relationship: Apoptosis and Cell Cycle Analysis

Caption: Relationship between HT61-induced cell cycle arrest and apoptosis.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. researchgate.net [researchgate.net]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - BE [thermofisher.com]

- 6. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]

- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wp.uthscsa.edu [wp.uthscsa.edu]

- 10. assaygenie.com [assaygenie.com]

- 11. The role of the Hedgehog signaling pathway in cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 13. The role of the Hedgehog signaling pathway in cancer: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hedgehog Signaling in Cancer: A Prospective Therapeutic Target for Eradicating Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating HT61 Synergy with Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

HT61 is a novel quinoline-derived compound demonstrating potent bactericidal activity, particularly against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[1][2] Its primary mechanism of action involves the depolarization of the bacterial cell membrane.[3][4] Emerging evidence suggests that HT61 can act synergistically with existing antibiotics, enhancing their efficacy and potentially overcoming established resistance mechanisms.[1][2][3] These application notes provide detailed protocols for researchers to investigate the synergistic potential of HT61 with various antibiotics through established in vitro methods.

The following protocols outline three key experimental approaches to assess synergy: the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index, time-kill assays to evaluate the dynamics of bacterial killing, and biofilm disruption assays to assess the combination's effectiveness against bacterial biofilms.

Data Presentation

Quantitative data from the described experiments should be meticulously recorded and organized for clear interpretation and comparison. The following table provides a template for summarizing key findings.

| Bacterial Strain | Antibiotic | HT61 MIC (µg/mL) | Antibiotic MIC (µg/mL) | HT61 FIC | Antibiotic FIC | FIC Index (FICI) | Interpretation | Time-Kill (log reduction at 24h) | Biofilm Reduction (%) |

| S. aureus ATCC 29213 | Vancomycin | ||||||||

| MRSA USA300 | Vancomycin | ||||||||

| P. aeruginosa PAO1 | Tobramycin | ||||||||

| Clinical Isolate 1 | Tobramycin |

Interpretation of FIC Index (FICI):

Experimental Protocols

Checkerboard Assay for Fractional Inhibitory Concentration (FIC) Index

This assay determines the synergistic, additive, indifferent, or antagonistic effect of combining HT61 with an antibiotic.[7][8]

Materials:

-

HT61 stock solution

-

Antibiotic stock solution

-

Bacterial culture (e.g., S. aureus, P. aeruginosa)

-

Mueller-Hinton Broth (MHB)[8]

-

96-well microtiter plates[7]

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare Bacterial Inoculum:

-

Culture bacteria overnight on an appropriate agar plate.

-

Suspend a few colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).[5]

-

Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

-

-

Determine Minimum Inhibitory Concentrations (MICs):

-

Before the synergy test, determine the MIC of HT61 and the antibiotic individually using the broth microdilution method.[3] This will inform the concentration range for the checkerboard assay.

-

-

Set up the Checkerboard Plate:

-

Prepare serial twofold dilutions of the antibiotic horizontally across the 96-well plate in 50 µL of MHB.[8][9]

-

Prepare serial twofold dilutions of HT61 vertically down the plate in 50 µL of MHB.[8][9]

-

The result is a matrix of wells containing various concentrations of both agents.

-

Include control wells with only HT61, only the antibiotic, and a growth control (no antimicrobial agents).[6]

-

-

Inoculation and Incubation:

-

Data Analysis:

-

After incubation, determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

-

Calculate the FIC for each agent:

-

FIC of HT61 = (MIC of HT61 in combination) / (MIC of HT61 alone)

-

FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)[10]

-

-

Calculate the FIC Index (FICI) for each combination:

-

FICI = FIC of HT61 + FIC of Antibiotic[10]

-

-

The lowest FICI value determines the nature of the interaction.

-

Time-Kill Assay

This dynamic assay assesses the rate of bacterial killing by the combination of HT61 and an antibiotic over time.[11][12]

Materials:

-

HT61 and antibiotic stock solutions

-

Bacterial culture

-

MHB

-

Sterile culture tubes or flasks

-

Shaking incubator

-

Apparatus for colony counting (e.g., agar plates, automated colony counter)

Protocol:

-

Prepare Bacterial Culture:

-

Grow an overnight culture of the test bacterium in MHB.

-

Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in several flasks containing fresh MHB.[13]

-

-

Set up Experimental Conditions:

-

Prepare flasks with the following conditions:

-

Growth control (no antimicrobials)

-

HT61 alone (at a sub-inhibitory concentration, e.g., 0.5x MIC)

-

Antibiotic alone (at a sub-inhibitory concentration, e.g., 0.5x MIC)

-

HT61 and antibiotic in combination (at the same sub-inhibitory concentrations)

-

-

-

Incubation and Sampling:

-

Incubate the flasks at 37°C with shaking.

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[14]

-

-

Bacterial Viability Counting:

-

Perform serial dilutions of each aliquot in sterile saline.

-

Plate the dilutions onto appropriate agar plates.

-

Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).

-

-

Data Analysis:

-

Plot the log10 CFU/mL against time for each condition.

-

Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.[15]

-

Biofilm Disruption Assay

This assay evaluates the ability of the HT61-antibiotic combination to eradicate established biofilms.[16][17]

Materials:

-

HT61 and antibiotic stock solutions

-

Bacterial culture

-

Tryptic Soy Broth (TSB) supplemented with glucose (for biofilm formation)

-

96-well flat-bottom microtiter plates

-

Crystal violet solution (0.1%)

-

Ethanol (95%) or acetic acid (33%)

Protocol:

-

Biofilm Formation:

-

Grow an overnight bacterial culture and dilute it in TSB with glucose.

-

Add 200 µL of the diluted culture to the wells of a 96-well plate.

-

Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.[16]

-

-

Treatment of Biofilms:

-

Carefully aspirate the planktonic cells from the wells and wash gently with sterile phosphate-buffered saline (PBS).

-

Add fresh media containing HT61 alone, the antibiotic alone, or the combination to the wells with the established biofilms.

-

Include a control well with media only.

-

Incubate for a further 24 hours at 37°C.[16]

-

-

Quantification of Biofilm:

-

Aspirate the media and wash the wells with PBS.

-

Stain the adherent biofilms with 200 µL of 0.1% crystal violet solution for 15 minutes.

-

Wash the wells again with PBS to remove excess stain.

-

Solubilize the bound crystal violet with 200 µL of 95% ethanol or 33% acetic acid.

-

Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

-

-

Data Analysis:

-

Compare the absorbance values of the treated wells to the untreated control wells to determine the percentage of biofilm reduction.

-

A significant reduction in absorbance in the combination-treated wells compared to the single-agent wells indicates a synergistic effect on biofilm disruption.

-

Visualizations

Caption: Experimental workflow for HT61 synergy studies.

Caption: Hypothetical synergistic signaling pathway of HT61 and an antibiotic.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The small quinolone derived compound HT61 enhances the effect of tobramycin against Pseudomonas aeruginosa in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancement by novel anti-methicillin-resistant Staphylococcus aureus compound HT61 of the activity of neomycin, gentamicin, mupirocin and chlorhexidine: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]

- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. emerypharma.com [emerypharma.com]

- 11. journals.asm.org [journals.asm.org]

- 12. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]

- 13. journals.asm.org [journals.asm.org]

- 14. actascientific.com [actascientific.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. journals.asm.org [journals.asm.org]

Application Notes and Protocols: Checkerboard Assay for HT61 Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

HT61 is a novel quinolone-derived antibiotic compound with potent bactericidal activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] A key characteristic of HT61 is its efficacy against non-multiplying bacteria, a feature that distinguishes it from many conventional antibiotics.[1] The primary mechanism of action of HT61 involves the depolarization of the bacterial cell membrane, leading to the destruction of the cell wall.[1][2] This unique mechanism makes HT61 a promising candidate for combination therapy, potentially enhancing the efficacy of other antimicrobial agents and mitigating the development of resistance.

Combination therapy is a critical strategy in combating infectious diseases, often leading to synergistic effects, reduced drug dosages, and a lower likelihood of resistance emergence. The checkerboard assay is a widely used in vitro method to systematically evaluate the interactions between two antimicrobial agents.[3] This application note provides a detailed protocol for performing a checkerboard assay to assess the synergistic, additive, indifferent, or antagonistic effects of HT61 in combination with other antimicrobial agents against relevant bacterial strains.

Principle of the Checkerboard Assay

The checkerboard assay involves exposing a standardized bacterial inoculum to a two-dimensional array of serial dilutions of two compounds, individually and in combination. The resulting pattern of growth inhibition allows for the determination of the minimum inhibitory concentration (MIC) of each drug alone and in combination. From these values, the Fractional Inhibitory Concentration (FIC) index is calculated to quantify the nature of the interaction between the two agents.

Key Metrics: MIC and FIC Index

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

-

Fractional Inhibitory Concentration (FIC): The MIC of a drug in combination divided by the MIC of the drug alone.

-

FIC Index (FICI): The sum of the FICs of the two drugs in combination (FIC of Drug A + FIC of Drug B). The FICI provides a quantitative measure of the drug interaction.

Data Presentation

The results of a checkerboard assay are typically summarized in tables to clearly present the MIC values and the calculated FIC indices for each combination.

Table 1: Example Data Layout for Checkerboard Assay Results

| Drug A Concentration (µg/mL) | Drug B Concentration (µg/mL) | Growth (+/-) | FIC A | FIC B | FICI (FIC A + FIC B) | Interaction |

| MIC of A alone | 0 | - | 1 | 0 | 1 | - |

| 0 | MIC of B alone | - | 0 | 1 | 1 | - |

| ... | ... | ... | ... | ... | ... | ... |

| Concentration X | Concentration Y | - | X / MIC A | Y / MIC B | (X/MIC A)+(Y/MIC B) | Synergy/Additive/Indifference/Antagonism |

| ... | ... | ... | ... | ... | ... | ... |

Table 2: Interpretation of FIC Index (FICI) Values

| FICI | Interpretation |

| ≤ 0.5 | Synergy |

| > 0.5 to ≤ 1.0 | Additive |

| > 1.0 to < 4.0 | Indifference |

| ≥ 4.0 | Antagonism |

Experimental Protocols

Materials and Reagents

-

HT61 (stock solution of known concentration)

-

Combination antimicrobial agent (stock solution of known concentration)

-

Bacterial strain of interest (e.g., MRSA)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile multichannel pipettes and tips

-

Spectrophotometer or microplate reader

-

Incubator (37°C)

-

Sterile reservoirs

Experimental Workflow

Caption: Experimental workflow for the checkerboard assay.

Step-by-Step Protocol

1. Preparation of Drug Dilutions:

a. Prepare stock solutions of HT61 and the combination drug in a suitable solvent (e.g., DMSO or water) at a concentration at least 100-fold higher than the expected MIC.

b. In a sterile 96-well plate (the "master plate"), prepare serial two-fold dilutions of HT61 horizontally (e.g., across columns 1-10) and the combination drug vertically (e.g., down rows A-G). The final volume in each well should be 50 µL.

- Row H should contain serial dilutions of HT61 alone to determine its MIC.

- Column 11 should contain serial dilutions of the combination drug alone to determine its MIC.

- Column 12 should serve as a growth control (broth and inoculum only) and a sterility control (broth only).

2. Preparation of Bacterial Inoculum:

a. From a fresh culture plate, select 3-5 colonies of the test bacterium and inoculate into CAMHB.

b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10^8 CFU/mL).

c. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.

3. Inoculation of the Assay Plate:

a. Using a multichannel pipette, add 50 µL of the standardized bacterial inoculum to each well of the master plate, except for the sterility control wells. This will bring the final volume in each well to 100 µL.

4. Incubation:

a. Cover the plate and incubate at 37°C for 18-24 hours.

5. Reading the Results:

a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the drug(s) that completely inhibits visible growth.

b. Alternatively, for a more quantitative measure, read the optical density (OD) of each well at 600 nm using a microplate reader. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.

6. Data Analysis and Interpretation:

a. Determine the MIC of HT61 alone (from Row H) and the combination drug alone (from Column 11).

b. For each well showing no growth in the combination section of the plate, calculate the FIC for each drug:

- FIC of HT61 = (MIC of HT61 in combination) / (MIC of HT61 alone)

- FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

c. Calculate the FICI for each non-growth well:

- FICI = FIC of HT61 + FIC of Drug B

d. The lowest FICI value for the entire plate is reported as the result of the interaction. Interpret the interaction based on the values in Table 2.

Signaling Pathway Diagrams

The primary mechanism of action of HT61 is the disruption of the bacterial cell membrane and cell wall. The following diagram illustrates this proposed mechanism.

Caption: Proposed mechanism of action of HT61.

Some quinolone-like compounds have been shown to induce the SOS response in bacteria, which is a global response to DNA damage. While not definitively proven for HT61, it represents a potential secondary mechanism of action.

Caption: Potential induction of the SOS response pathway by HT61.

Conclusion

The checkerboard assay is a valuable tool for evaluating the potential of HT61 in combination therapies. By following this detailed protocol, researchers can generate robust and reproducible data to characterize the interactions between HT61 and other antimicrobial agents. The synergistic potential of HT61, stemming from its unique mechanism of action, warrants further investigation and could lead to the development of novel and effective treatment strategies for challenging bacterial infections.

References

- 1. A new approach for the discovery of antibiotics by targeting non-multiplying bacteria: a novel topical antibiotic for staphylococcal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Enhancement by novel anti-methicillin-resistant Staphylococcus aureus compound HT61 of the activity of neomycin, gentamicin, mupirocin and chlorhexidine: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing HT61 Penetration in Skin Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

HT61 is a novel quinoline-derived antibiotic compound with potent bactericidal activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Developed as a topical agent, its primary mechanism of action involves targeting and disrupting the bacterial cell membrane, leading to depolarization and cell wall destruction.[1][3] Efficacy has been demonstrated in mouse skin infection models, highlighting the importance of understanding its penetration into and permeation through the skin barrier to optimize its therapeutic effect.[1]

These application notes provide a comprehensive overview of the methodologies for assessing the skin penetration of HT61. The protocols detailed below are designed to offer standardized procedures for researchers in dermatology, pharmacology, and drug development to evaluate the delivery of HT61 into the various layers of the skin.

Overview of Skin Models for Penetration Studies

The choice of skin model is a critical factor in obtaining relevant and reproducible data for HT61 penetration. A variety of in vitro models are available, each with distinct advantages and limitations.[1][4][5]

-

Reconstructed Human Epidermis (RHE): These models, such as EpiSkin™, EpiDerm™, and SkinEthic™, consist of human-derived keratinocytes that have been cultured to form a multilayered epidermis.[5] They are useful for assessing irritation and initial barrier penetration.

-

Full-Thickness Skin Equivalents (LSE): These models incorporate both dermal and epidermal components, providing a more complex system that mimics the structure and function of human skin more closely.[1] They are suitable for studying the interaction between different skin layers and the test compound.

-

Ex Vivo Human and Animal Skin: Excised skin from human donors (e.g., from cosmetic surgery) or animals (e.g., porcine or rodent skin) is considered a gold standard for in vitro permeation studies.[6] These models retain the natural architecture and barrier properties of the skin.

-

Artificial Membranes: Synthetic membranes like Strat-M® and systems like the Parallel Artificial Membrane Permeability Assay (PAMPA) offer high-throughput screening options in the early stages of formulation development.[4][5]

Experimental Protocols for Assessing HT61 Penetration

In Vitro Permeation Study using Franz Diffusion Cells

This protocol describes the use of vertical Franz diffusion cells to quantify the permeation of HT61 through a skin model.

Objective: To determine the rate and extent of HT61 penetration through a selected skin membrane over time.

Materials:

-

Vertical Franz diffusion cells

-

Selected skin model (e.g., ex vivo human skin, RHE model)

-

Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if necessary)

-

HT61 formulation

-

Magnetic stirrer and stir bars

-

Water bath or heating block maintained at 37°C

-

High-performance liquid chromatography (HPLC) system or other suitable analytical instrument for HT61 quantification

Protocol:

-

Prepare the skin membrane and cut sections to fit the Franz diffusion cells.

-

Mount the skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum faces the donor compartment.

-

Fill the receptor chamber with pre-warmed receptor solution and ensure no air bubbles are trapped beneath the membrane. Place a small magnetic stir bar in the receptor chamber.

-

Allow the system to equilibrate for at least 30 minutes, maintaining the temperature of the skin surface at 32°C.

-

Apply a precise amount of the HT61 formulation to the surface of the skin in the donor chamber.

-

At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), collect an aliquot of the receptor solution for analysis.

-

Immediately after each sampling, replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution.

-

At the end of the experiment, dismount the skin. Wash the surface of the skin to remove any unabsorbed formulation.

-

Analyze the concentration of HT61 in the collected samples using a validated analytical method (e.g., HPLC).

-

Calculate the cumulative amount of HT61 permeated per unit area (μg/cm²) and plot this against time. The steady-state flux (Jss) can be determined from the linear portion of the curve.

Skin Retention and Distribution by Tape Stripping

This protocol is used to determine the amount of HT61 retained in the stratum corneum and its distribution within this layer.

Objective: To quantify the concentration of HT61 in the stratum corneum at a specific time point after application.

Materials:

-

Adhesive tape (e.g., 3M Scotch® Magic™ Tape)

-

Scissors

-

Forceps

-

Solvent for extraction of HT61 from the tape strips

-

Vials for sample collection

-

Analytical instrument for HT61 quantification

Protocol:

-

Following a defined exposure time of the HT61 formulation on the skin model (either in vivo or in vitro), carefully remove any excess formulation from the skin surface.

-

Apply a piece of adhesive tape to the treatment area and press down firmly and uniformly for a few seconds.

-

Rapidly remove the tape strip in a single, smooth motion.

-

Place the tape strip into a labeled vial containing a known volume of a suitable extraction solvent.

-

Repeat the tape stripping process for a defined number of times (e.g., 10-20 strips) on the same skin area, placing each strip into a separate vial.

-

Agitate the vials (e.g., by vortexing or sonication) to ensure complete extraction of HT61 from the tape.

-

Analyze the concentration of HT61 in the solvent from each tape strip using a validated analytical method.

-

The amount of HT61 on each tape strip can be correlated to its depth within the stratum corneum.

Quantitative Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols.

Table 1: In Vitro Permeation Parameters of HT61

| Formulation | Lag Time (hours) | Steady-State Flux (Jss) (μg/cm²/h) | Permeability Coefficient (Kp) (cm/h) | Cumulative Permeation at 24h (μg/cm²) |

| HT61 in Vehicle A | ||||

| HT61 in Vehicle B | ||||

| Control |

Table 2: HT61 Retention in Stratum Corneum (Tape Stripping)

| Tape Strip Number | Amount of HT61 per Strip (μ g/strip ) | Cumulative Amount of HT61 (μg) |

| 1 | ||

| 2 | ||

| 3 | ||

| ... | ||

| Total |

Visualization of Workflows and Pathways

Experimental Workflow for In Vitro Skin Penetration Assessment

References

- 1. academic.oup.com [academic.oup.com]